1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been found to have applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of difluoro compounds, they have been found to participate in various reactions, including those involving metal-based methods, Minisci-type radical chemistry, and cross-coupling methods .
Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, and refractive index can be determined experimentally. For similar compounds, these properties have been reported .
Scientific Research Applications
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Field : Chemistry of Unsaturated Adamantane Derivatives
- Application : The synthesis of unsaturated adamantane derivatives, including the development of novel methods for their preparation, and the polymerization reactions .
- Methods : Various methods for the synthesis of unsaturated adamantane derivatives have been discussed, including the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
- Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
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- Application : The synthesis of 2,2-difluoroethanol, an important intermediate for synthesizing active pesticide pharmaceutical ingredients .
- Methods : The process starts from 2,2-difluoro-1-chloroethane (1-chloro-2,2-difluoroethane). The reaction is carried out under high pressure and the catalyst used is iridium, rhodium or ruthenium charcoal .
- Results : The process described is said to be particularly suitable for preparing difluoroethanol (CF2HCH2OH), preferably starting from fluorinated esters, especially methyl or ethyl difluoroacetate .
- Field : Synthesis of Trifluoromethylated Compounds
- Application : The synthesis of 2,2,2-Trifluoroethyl trifluoromethanesulfonate, a compound that might be related to the one you’re interested in .
- Methods : The details of the synthesis process are not provided in the source, but it’s likely that it involves a series of organic reactions .
- Results : The product, 2,2,2-Trifluoroethyl trifluoromethanesulfonate, is likely used as a starting material or intermediate in the synthesis of other trifluoromethylated compounds .
- Field : Fluorinated Alcohols
- Application : The synthesis of 2,2-difluoroethanol, an important intermediate for synthesizing active pesticide pharmaceutical ingredients .
- Methods : The process starts from 2,2-difluoro-1-chloroethane (1-chloro-2,2-difluoroethane). The reaction is carried out under high pressure and the catalyst used is iridium, rhodium or ruthenium charcoal .
- Results : The process described is said to be particularly suitable for preparing difluoroethanol (CF2HCH2OH), preferably starting from fluorinated esters, especially methyl or ethyl difluoroacetate .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2,2-difluoroethyl)-2-oxopyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-11-2-1-5(8(13)14)3-7(11)12/h1-3,6H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCMQHMYKKUFTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1C(=O)O)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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